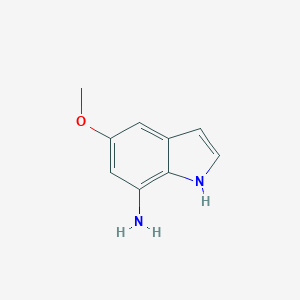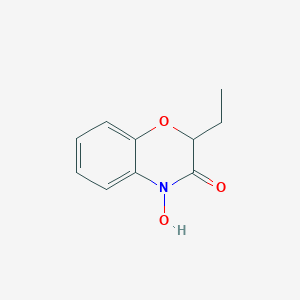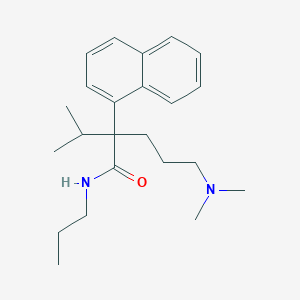
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide is a complex organic compound with a unique structure that includes a naphthalene ring, a dimethylamino group, and various alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of naphthalene derivatives with dimethylaminopropylamine under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into simpler amines and hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, amines, and substituted hydrocarbons.
Scientific Research Applications
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and personal care products.
Carbodiimides: Compounds used in peptide synthesis and as crosslinking agents.
Uniqueness
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
15039-48-2 |
|---|---|
Molecular Formula |
C23H34N2O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide |
InChI |
InChI=1S/C23H34N2O/c1-6-16-24-22(26)23(18(2)3,15-10-17-25(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3,(H,24,26) |
InChI Key |
JGJBAEVKHXUXIP-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Canonical SMILES |
CCCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Synonyms |
α-[3-(Dimethylamino)propyl]-α-isopropyl-N-propyl-1-naphthaleneacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


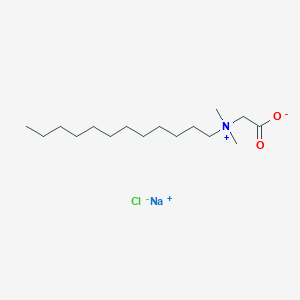
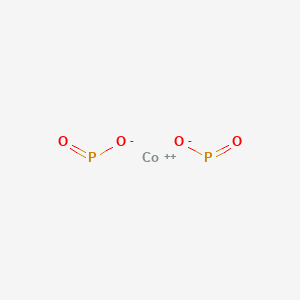
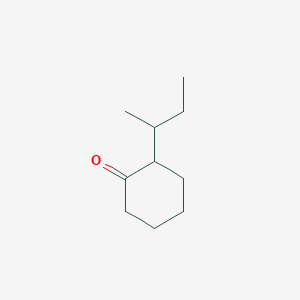
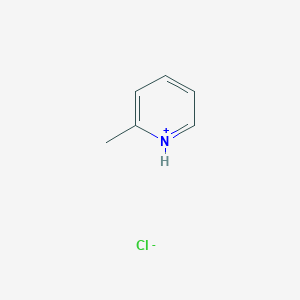
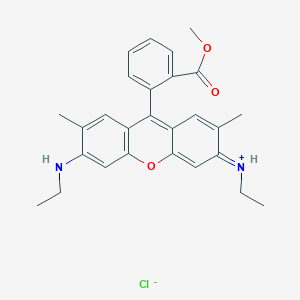
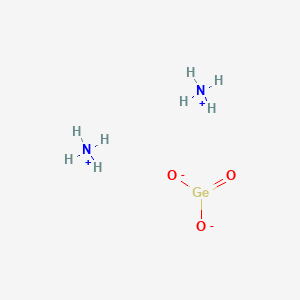
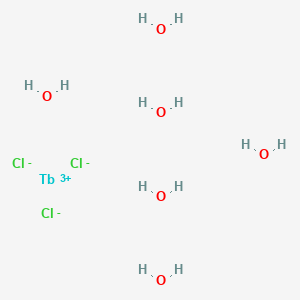
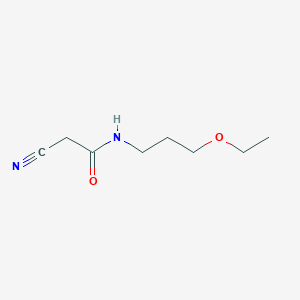
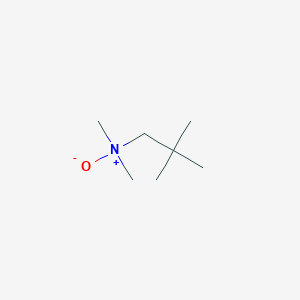
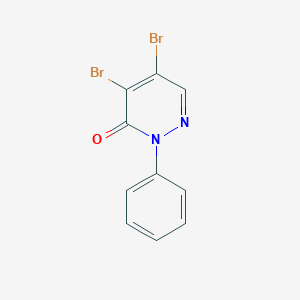
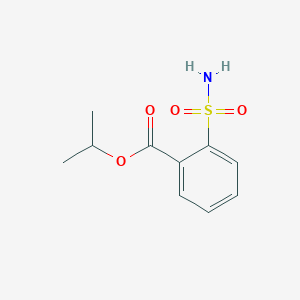
![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)
